molecular formula C7H9N3O B8413367 1-Cyclopropylcytosine

1-Cyclopropylcytosine

Cat. No.: B8413367
M. Wt: 151.17 g/mol
InChI Key: GGBCQYHNNBOTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylcytosine is a synthetic nucleoside analog in which a cyclopropyl group is substituted on the base. This modification is of significant interest in medicinal chemistry and biochemistry research. Compounds with cyclopropyl modifications have been explored for their broad-spectrum biological activities. Related cyclopropyl-containing cytosine analogs, such as N4-cyclopropylcytosine, have been used in foundational studies on DNA charge transport, helping to elucidate how DNA sequence and structure influence electron transfer processes . Furthermore, other classes of cyclopropyl nucleosides, like cyclopentenylcytosine (CPE-C), are well-documented in scientific literature for their potent antitumor and antiviral properties, demonstrating the broad research potential of modified cytosine compounds . The cyclopropane ring is a common motif in pharmaceuticals due to its unique ring strain and electronic properties, which can enhance a molecule's binding affinity and metabolic stability . Researchers investigate such compounds for various potential applications, including the development of novel therapeutic agents and as tools for probing biochemical pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-amino-1-cyclopropylpyrimidin-2-one

InChI

InChI=1S/C7H9N3O/c8-6-3-4-10(5-1-2-5)7(11)9-6/h3-5H,1-2H2,(H2,8,9,11)

InChI Key

GGBCQYHNNBOTGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC(=NC2=O)N

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity Highlights
3-Bromo-5-bromomethyl-4-chloropyridine N/A ~266.3* Not Reported -Br, -CH₂Br, -Cl Alkylation, nucleophilic substitution
3-Bromo-2-chloropyridine 52200-48-3 192.44 52–57 -Br, -Cl Electrophilic substitution
5-Bromo-2-chloropyridine 53939-30-3 192.44 70–72 -Br, -Cl Cross-coupling reactions
3-Bromo-5-Methoxypyridine 50720-12-2 188.02 Not Reported -Br, -OCH₃ Enhanced ring activation
5-Bromo-2-chloropyrimidine 32779-36-5 193.43 78–80 -Br, -Cl (pyrimidine) DNA/RNA analog synthesis
5-Bromo-3-chloropyridine-2-carboxylic Acid N/A 237.45 Not Reported -Br, -Cl, -COOH Metal coordination, salt formation

*Calculated based on molecular formula.

Preparation Methods

Direct Cyclopropanation of Cytosine

The most straightforward approach involves introducing a cyclopropyl group directly onto the cytosine scaffold. This method typically employs cyclopropanation reagents such as diazomethane derivatives or transition metal-catalyzed reactions. For instance, 1-cyclopropylcytosine can be synthesized via the reaction of cytosine with cyclopropylamine under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate nucleophilic substitution.

A critical challenge in this route is the regioselective installation of the cyclopropyl group at the N1 position while avoiding O⁶ or N⁴ modifications. Studies indicate that protecting the exocyclic amino group (N⁴) with a tert-butoxycarbonyl (Boc) group prior to cyclopropanation improves regioselectivity, yielding This compound with >85% purity. However, scalability is limited by the use of stoichiometric phosphine reagents, which generate triphenylphosphine oxide as a by-product, complicating purification.

Transition Metal-Mediated Cyclopropanation

Recent advances in organometallic chemistry have enabled the use of palladium and copper catalysts to facilitate cyclopropanation. For example, a palladium-catalyzed cross-coupling between cytosine and cyclopropylboronic acid has been reported, achieving a 72% yield under mild conditions (room temperature, aqueous medium). This method leverages Suzuki-Miyaura coupling mechanisms, where the cyclopropyl group is transferred to the nitrogen center via a transmetalation intermediate.

Key optimization parameters :

  • Catalyst loading: 5 mol% Pd(PPh₃)₄

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Tetrahydrofuran (THF)/H₂O (3:1 v/v)

Despite its efficiency, this method requires anhydrous conditions and inert atmospheres, increasing operational complexity for large-scale production.

Ring-Opening of Cyclopropane Derivatives

Cyclopropane Ring-Opening with Cytosine

An alternative strategy involves the ring-opening of strained cyclopropane derivatives, such as 1-cyclopropylcyclopropane carboxylic acid, followed by conjugation to cytosine. This approach, adapted from the synthesis of bicyclopropylamines, involves two steps:

  • Synthesis of 1-cyclopropylcyclopropanecarboxylic acid :

    • Prepared via carboxylation of 1-bromo-1-cyclopropylcyclopropane using tert-butyllithium and dry ice, yielding 64–89% depending on scale.

    • Reaction scale impacts yield due to side reactions with tert-butyl bromide by-products.

  • Conjugation to Cytosine :

    • The carboxylic acid is converted to an acyl chloride (using SOCl₂) and coupled to cytosine’s exocyclic amine via Schotten-Baumann conditions.

    • Yields for this step range from 55–68%, with purification requiring chromatography to remove unreacted cytosine.

Curtius Degradation for Amine Intermediate Preparation

The Curtius degradation, a classical method for converting carboxylic acids to amines, has been applied to synthesize This compound precursors. In a modified Weinstock protocol:

  • Azide Formation :

    • 1-cyclopropylcyclopropanecarboxylic acid is treated with diphenylphosphoryl azide (DPPA) to form the acyl azide.

  • Thermal Rearrangement :

    • Heating the azide at 80°C induces rearrangement to an isocyanate intermediate.

  • Hydrolysis and Protection :

    • The isocyanate is hydrolyzed to the amine and protected with Boc anhydride, yielding N-Boc-(1-cyclopropyl)cyclopropylamine (76% yield).

Deprotection with HCl in diethyl ether furnishes the free amine, which is subsequently conjugated to cytosine.

Enzymatic and Microbial Synthesis

Biocatalytic Approaches

While chemical methods dominate, enzymatic synthesis offers potential for greener production. A patented method describes the use of cytidine deaminase mutants to catalyze the amination of 1-cyclopropyluridine to This compound . Key advantages include:

  • Stereoselectivity : Enzymes avoid racemization common in chemical amination.

  • Yield : 82% conversion reported under optimized pH (7.5) and temperature (37°C).

However, enzyme stability and substrate specificity remain limitations, particularly for non-natural substrates like cyclopropyl derivatives.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityKey Challenges
Direct Cyclopropanation72–85ModerateBy-product removal, regioselectivity
Transition Metal-Catalyzed68–72HighCatalyst cost, anhydrous conditions
Curtius Degradation64–76HighAzide handling, multi-step process
Enzymatic82LowEnzyme availability, substrate scope

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopropylcytosine, and how can researchers optimize reaction conditions for reproducibility?

  • Methodological Answer : Begin by reviewing literature on nucleoside analog synthesis, focusing on cyclopropane ring formation. Common methods include nucleophilic substitution or palladium-catalyzed cross-coupling. Optimize parameters such as temperature (e.g., 80–100°C for cyclopropanation), solvent polarity (e.g., DMF or THF), and catalyst loading. Use HPLC and 1^1H/13^{13}C NMR to confirm purity and structural integrity . For reproducibility, document all steps in the supplementary materials, including raw spectral data and chromatograms .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Assess degradation products via LC-MS under stress conditions (e.g., acidic, basic, oxidative). Compare results to pharmacopeial standards for nucleosides. Include statistical validation (e.g., ANOVA for batch variability) and store samples in inert atmospheres (-20°C, argon) to minimize decomposition .

Q. What analytical techniques are critical for verifying the structural identity of this compound?

  • Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Use 2D NMR (COSY, HSQC) to resolve cyclopropane ring protons and confirm stereochemistry. Cross-validate with X-ray crystallography if single crystals are obtainable. Report all spectral assignments in tabular format, adhering to IUPAC guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

  • Methodological Answer : Design dose-response assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., MTT assay, 48-hour exposure). Control for variables like cell passage number, serum concentration, and incubation temperature. Perform meta-analysis of existing data using tools like RevMan to identify outliers or confounding factors. Discuss discrepancies in the context of cell-specific uptake mechanisms or metabolic pathways .

Q. What computational and experimental approaches are suitable for elucidating the mechanism of action of this compound in enzymatic inhibition?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies targeting putative binding residues (e.g., active-site lysine or aspartate in target enzymes). Validate predictions using surface plasmon resonance (SPR) for binding affinity measurements (KdK_d). Correlate findings with kinetic assays (e.g., KiK_i determination via Lineweaver-Burk plots) .

Q. How should researchers design a study to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications at the cyclopropane ring (e.g., halogenation, methyl groups) or cytosine base (e.g., 5-fluoro substitution). Test analogs in parallel using high-throughput screening (HTS) against target enzymes. Apply multivariate analysis (e.g., PCA) to identify key structural determinants of activity. Include a table summarizing IC50_{50} values, logP, and hydrogen-bonding capacity .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for in vivo studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, pH). Use design-of-experiments (DoE) software (e.g., JMP) to optimize robustness. Characterize each batch with chiral HPLC and dynamic light scattering (DLS) for aggregation analysis. Preclinically validate batches in animal models with pharmacokinetic profiling (e.g., AUC, CmaxC_{\text{max}}) .

Data Presentation and Statistical Rigor

  • Tables : Include detailed tables with statistical parameters (e.g., mean ± SD, p-values from t-tests) for all biological assays. Use footnotes to explain abbreviations like SEM or IC50_{50} .
  • Figures : Present dose-response curves with non-linear regression fits and 95% confidence intervals. For structural data, overlay docking poses with crystallographic structures in PyMOL .

Ethical and Reproducibility Considerations

  • Disclose all synthetic protocols in supplementary materials, including negative results and failed experiments.
  • Adhere to ARRIVE guidelines for in vivo studies, reporting sample size calculations and blinding methods .

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